3-(Dimethylamino)propiophenone hydrochloride

Catalog No.
S704728
CAS No.
879-72-1
M.F
C11H16ClNO
M. Wt
213.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)propiophenone hydrochloride

CAS Number

879-72-1

Product Name

3-(Dimethylamino)propiophenone hydrochloride

IUPAC Name

dimethyl-(3-oxo-3-phenylpropyl)azanium;chloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

InChI

InChI=1S/C11H15NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H

InChI Key

DKNDBIIKSJWQFL-UHFFFAOYSA-N

SMILES

CN(C)CCC(=O)C1=CC=CC=C1.Cl

Canonical SMILES

C[NH+](C)CCC(=O)C1=CC=CC=C1.[Cl-]
  • Chemical Name: 3-(Dimethylamino)propiophenone hydrochloride (also known as β-(dimethylamino)propiophenone hydrochloride or β-DAP)
  • Formula: C₁₁H₁₆ClNO
  • Molecular Weight: 213.71 g/mol
  • Origin: Synthetic compound, commercially available from various chemical suppliers.
  • Significance in Scientific Research: Primarily used in the field of proteomics research, particularly for protein crosslinking and mass spectrometry analysis.

Molecular Structure Analysis

  • Key Features:
    • Aromatic ketone group (phenyl ring connected to a carbonyl group)
    • Dimethylamine group attached to the β-carbon of the ketone
    • Hydrochloride salt form (cation: dimethylaminopropiophenone, anion: chloride)
  • Notable Aspects:
    • The presence of the electron-donating dimethylamine group activates the aromatic ketone, making it susceptible to nucleophilic attack.
    • The positive charge on the dimethylaminopropiophenone cation enhances its water solubility.

Chemical Reactions Analysis

  • Synthesis:Typically synthesized through the Friedel-Crafts acylation reaction between dimethylamine and propionyl chloride, followed by condensation with a benzene ring
  • Decomposition: Can undergo thermal decomposition at high temperatures, releasing volatile organic compounds and potentially hydrochloric acid.
  • Other Relevant Reactions:
    • Reacts with nucleophiles, such as primary amines, to form stable adducts.
    • Can be used as a precursor for the synthesis of other derivatives.

Physical And Chemical Properties Analysis

  • Melting Point: 150-155°C (literature) [, , ]
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water and polar organic solvents [, , ]
  • Stability: Relatively stable under ambient conditions, but can decompose with heat or strong acids/bases.
  • Additional Data:
    • Assay (purity): Typically available in ≥98% purity [, , ]
  • In proteomics research, β-DAP acts as a crosslinking agent. It reacts with the primary amines of lysine residues in proteins, forming covalent bonds that link nearby protein chains. This crosslinking helps to stabilize protein complexes and facilitates their analysis by mass spectrometry. []
  • Acute Toxicity: Toxic if swallowed. Classified as Acute Tox. 3 (100%) by the Globally Harmonized System (GHS) [].
  • Skin and Eye Irritation: Causes skin and serious eye irritation. Classified as Skin Irrit. 2 (91.11%) and Eye Irrit. 2A (91.11%) by the GHS [].
  • Other Hazards: May be combustible and slightly reactive with strong oxidizing agents.

Synthesis and Characterization:

3-(Dimethylamino)propiophenone hydrochloride (DAP) is a synthetic compound with the chemical formula C₁₁H₁₆ClNO. Its synthesis usually involves a reaction between β-bromopropiophenone and dimethylamine hydrochloride, followed by purification and salt formation with hydrochloric acid. Researchers have reported various methods for its synthesis and characterized the product using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While DAP itself doesn't have extensive documented applications in scientific research, it serves as a precursor for the synthesis of various other chemicals with diverse research purposes. Here are some notable examples:

  • Pharmaceutical Research: DAP can be used as a starting material for the synthesis of potential anticonvulsant and anti-Alzheimer's disease agents [, ].
  • Material Science Research: DAP can be a component in the synthesis of photoinitiators, which are essential for triggering polymerization reactions in the development of new materials [].
  • Organic Chemistry Research: DAP can be employed as a building block in the synthesis of complex organic molecules with specific functionalities, allowing researchers to study their properties and potential applications [].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.0920418 g/mol

Monoisotopic Mass

213.0920418 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

879-72-1

Wikipedia

3-(Dimethylamino)propiophenone hydrochloride

General Manufacturing Information

1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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